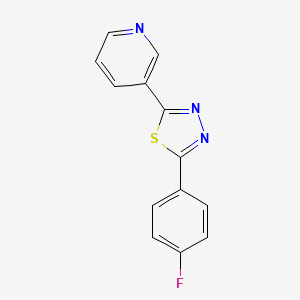
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-: is a heterocyclic aromatic compound that features a pyridine ring substituted with a 1,3,4-thiadiazole moiety and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- typically involves the formation of the 1,3,4-thiadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative to form the 1,3,4-thiadiazole ring. This intermediate is then subjected to a coupling reaction with a pyridine derivative under suitable conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pyridine and thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Wirkmechanismus
The mechanism of action of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Chlorophenyl)-2-fluoropyridine
- 2-Fluoro-5-(4-fluorophenyl)pyridine
- 4-(2-Fluoropyridin-5-yl)phenol
- 5-(2,3-Dichlorophenyl)-2-fluoropyridine
- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine
Uniqueness: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and chemical reactivity that may not be observed in other similar compounds .
Eigenschaften
CAS-Nummer |
110729-66-3 |
|---|---|
Molekularformel |
C13H8FN3S |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H8FN3S/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
InChI-Schlüssel |
TZLMKRJZHCWPIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


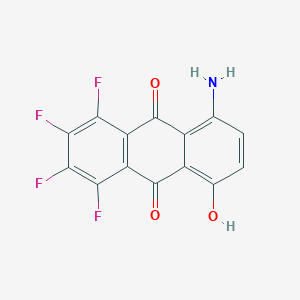

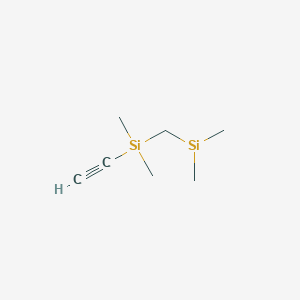
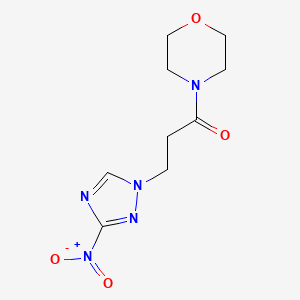
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
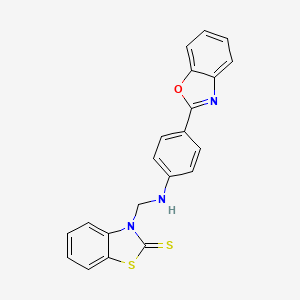

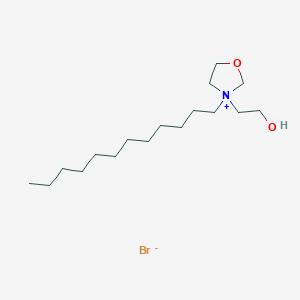
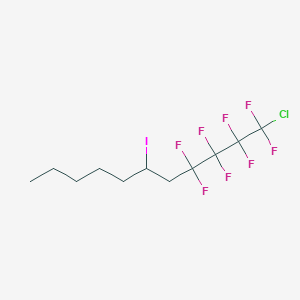
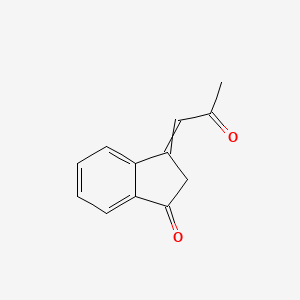
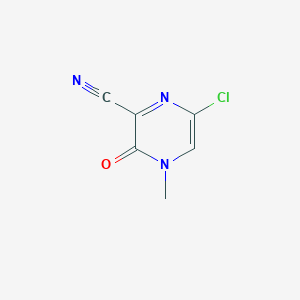
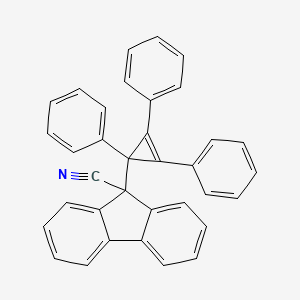
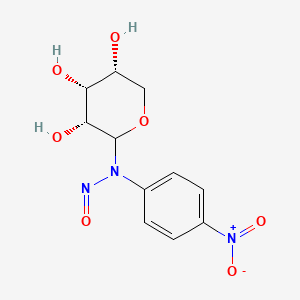
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
